AC-Arg(pmc)-OH
Overview
Description
“AC-Arg(pmc)-OH” is a peptide or a peptide derivative. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds . The “AC” prefix typically stands for an acetyl group, which is often used as a protective group in peptide synthesis . The “Arg(pmc)” part suggests that this peptide includes the amino acid arginine (Arg) with a protective group (pmc). The “OH” suffix indicates a hydroxyl group .
Synthesis Analysis
The synthesis of peptides like “this compound” typically involves solid-phase peptide synthesis (SPPS), a method in which the peptide chain is assembled while attached to an insoluble support particle . The protective group “pmc” can be removed using specific procedures, such as dissolving the peptide in 95% TFA/water .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific structure and the conditions under which it’s used. For example, in peptide synthesis, the peptide would undergo reactions to form peptide bonds and to remove protective groups . Other reactions could occur under different conditions or with different reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its specific structure. For example, its solubility, stability, and reactivity would depend on the properties of the amino acids it contains and any modifications such as the acetyl group or the pmc protective group .
Scientific Research Applications
Below is a summary of the most relevant papers from the search, although they do not directly address AC-Arg(pmc)-OH:
Part-Machine Clustering : Xing et al. (2010) discuss part-machine clustering in cellular manufacturing systems, comparing neural network methods and ant colony system approaches for solving these problems (Xing et al., 2010).
Tyre/Road Noise Assessment : Boodihal et al. (2014) developed a methodology to evaluate tyre/road noise across various road types in Bangalore, India, using field noise measurements (Boodihal et al., 2014).
Porous Medium Combustion : Banerjee and Paul (2021) compiled global research on porous medium combustion (PMC) technology, discussing its applications and challenges in the field of energy-efficient systems (Banerjee & Paul, 2021).
Environmental Catalysis using Peroxymonosulfate : Huang et al. (2014) explored the activation of peroxymonosulfate for environmental catalysis, focusing on the development of a pro-environmental and efficient oxidation system (Huang et al., 2014).
Future Directions
The future directions for research on “AC-Arg(pmc)-OH” would depend on its specific structure and potential applications. For example, if it’s a bioactive peptide, future research might focus on understanding its mechanism of action, improving its stability or bioavailability, or exploring its potential as a therapeutic agent .
properties
IUPAC Name |
(2S)-2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRJUCRLHBFCFW-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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